molecular formula C20H28N2O3S B2812897 methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034617-44-0

methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2812897
M. Wt: 376.52
InChI Key: XOTXBXMXIUOWTB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 318.8±42.0 °C and a predicted density of 1.05±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The pKa value is predicted to be 10.26±0.20 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has focused on developing efficient synthetic routes for related compounds, offering insights into their chemical properties and potential applications. For instance, the study by Ward et al. (2007) presented the preparation of Tetrahydro-4H-thiopyran-4-one in high yield, a key intermediate for thiopyran-containing compounds, showcasing methodologies that could be relevant for synthesizing compounds with the tetrahydro-2H-thiopyran moiety (Ward et al., 2007). Furthermore, the synthesis of carbon-11-labeled CK1 inhibitors by Teffera et al. (2013) demonstrates advanced chemical modifications and labeling techniques that could be applicable to the synthesis and study of radiotracers for imaging applications, including Alzheimer's disease (Teffera et al., 2013).

Structural Analysis and Crystallography

The crystal structure analysis of compounds with similar functionalities provides insight into their molecular arrangements and potential interactions. The work by Chidan Kumar et al. (2017) on the crystal structure of zwitterionic 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate hemihydrate demonstrates the importance of hydrogen bonds and π–π stacking interactions, offering a foundation for understanding the structural aspects of similarly structured molecules (Chidan Kumar et al., 2017).

Pharmacological and Biological Activities

Several studies have evaluated the antimicrobial and antiproliferative properties of compounds with related structural features. For instance, El-Haggar et al. (2015) synthesized novel coumarin derivatives and evaluated their antibacterial activity, indicating that structural analogs of the chemical may possess significant biological activities (El-Haggar et al., 2015). Similarly, Sharath Kumar et al. (2014) explored the antiproliferative effect of piperidyl indanone derivatives on human leukemic cells, suggesting potential avenues for cancer therapy research with structurally related compounds (Sharath Kumar et al., 2014).

properties

IUPAC Name

methyl 4-[[1-(thian-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTXBXMXIUOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

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